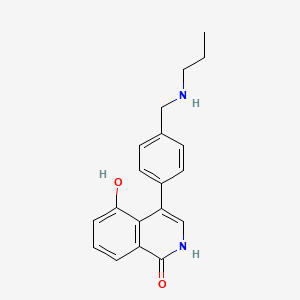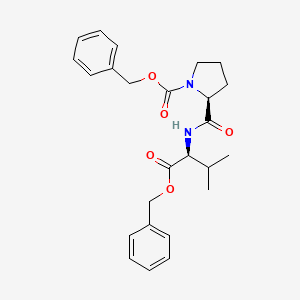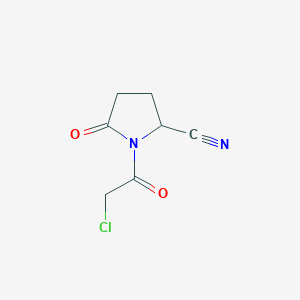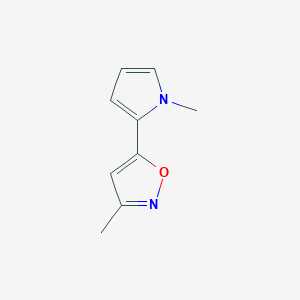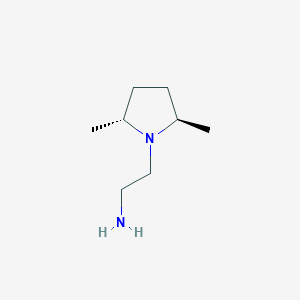
2-((2R,5R)-2,5-Dimethylpyrrolidin-1-yl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((2R,5R)-2,5-Dimethylpyrrolidin-1-yl)ethanamine is a chiral amine compound with significant applications in various fields of chemistry and biology. This compound is characterized by its pyrrolidine ring, which is substituted with two methyl groups at the 2 and 5 positions, and an ethanamine group attached to the nitrogen atom of the pyrrolidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2R,5R)-2,5-Dimethylpyrrolidin-1-yl)ethanamine typically involves the stereospecific synthesis of the pyrrolidine ring followed by the introduction of the ethanamine group. One common method involves the use of chiral auxiliaries or catalysts to ensure the correct stereochemistry of the product. For example, the synthesis can start from a chiral precursor such as ®-2,5-dimethylpyrrolidine, which is then reacted with an appropriate reagent to introduce the ethanamine group under controlled conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize microreactor technology to precisely control reaction conditions, such as temperature and pressure, ensuring high stereoselectivity and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-((2R,5R)-2,5-Dimethylpyrrolidin-1-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or oximes.
Reduction: Reduction reactions can convert imines back to amines.
Substitution: The ethanamine group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield imines, while reduction can regenerate the original amine. Substitution reactions can produce a variety of N-alkylated derivatives .
Scientific Research Applications
2-((2R,5R)-2,5-Dimethylpyrrolidin-1-yl)ethanamine has numerous applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound serves as a ligand in the study of enzyme-substrate interactions and receptor binding studies.
Medicine: It is investigated for its potential therapeutic effects, including its role as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of fine chemicals and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of 2-((2R,5R)-2,5-Dimethylpyrrolidin-1-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity .
Comparison with Similar Compounds
Similar Compounds
(2R,5R)-1,6-Diphenylhexane-2,5-diamine: This compound shares a similar pyrrolidine ring structure but differs in its substituents, leading to different chemical properties and applications.
(2R,5R)-2,5-Diphenylphospholanoethane: Another related compound with a similar stereochemistry but different functional groups, used primarily as a ligand in catalysis.
Uniqueness
2-((2R,5R)-2,5-Dimethylpyrrolidin-1-yl)ethanamine is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity. Its ability to participate in a wide range of chemical reactions and its applications in diverse fields make it a valuable compound in both research and industry .
Properties
Molecular Formula |
C8H18N2 |
|---|---|
Molecular Weight |
142.24 g/mol |
IUPAC Name |
2-[(2R,5R)-2,5-dimethylpyrrolidin-1-yl]ethanamine |
InChI |
InChI=1S/C8H18N2/c1-7-3-4-8(2)10(7)6-5-9/h7-8H,3-6,9H2,1-2H3/t7-,8-/m1/s1 |
InChI Key |
WUMUXVGYNZRIEP-HTQZYQBOSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@H](N1CCN)C |
Canonical SMILES |
CC1CCC(N1CCN)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3AR,6aR)-2-(o-tolyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole](/img/structure/B12874826.png)
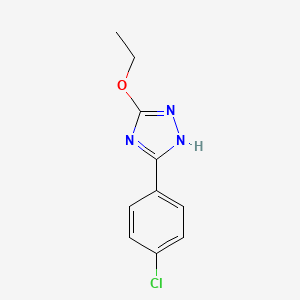
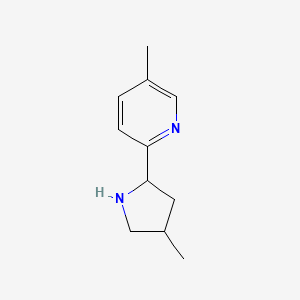
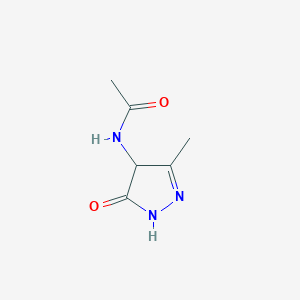
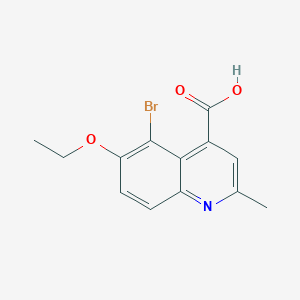
![5-[1-(3-Chloro-phenyl)-meth-(Z)-ylidene]-imidazolidine-2,4-dione](/img/structure/B12874850.png)
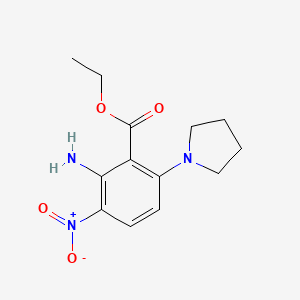

![(5-Fluorobenzo[d]isoxazol-3-yl)methanamine](/img/structure/B12874863.png)
![2-(4-(Difluoromethyl)benzo[d]oxazol-2-yl)acetonitrile](/img/structure/B12874870.png)
